1-[3-(3-ethylphenoxy)propyl]pyrrolidine
Description
1-[3-(3-Ethylphenoxy)propyl]pyrrolidine is a pyrrolidine derivative featuring a phenoxypropyl side chain substituted with a 3-ethyl group on the aromatic ring. Its molecular structure combines a pyrrolidine ring (a five-membered amine) with a propyl linker and a substituted phenoxy moiety.
For example, 3-(3-ethylphenoxy)propan-1-ol could react with 1-(3-chloropropyl)pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF), similar to methods used for compounds like 1-[3-(2-methoxy-5-nitrophenoxy)propyl]pyrrolidine .
Properties
IUPAC Name |
1-[3-(3-ethylphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-14-7-5-8-15(13-14)17-12-6-11-16-9-3-4-10-16/h5,7-8,13H,2-4,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABMLRUWGZTXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-ethylphenoxy)propyl]pyrrolidine typically involves the reaction of 3-(3-ethylphenoxy)propylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-ethylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[3-(3-ethylphenoxy)propyl]pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3-ethylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₅H₂₃NO
- Molecular Weight : 233.35 g/mol (estimated)
Comparison with Structurally Similar Compounds
Substituent Effects on Phenoxy Moieties
The biological activity and physicochemical properties of pyrrolidine derivatives are highly influenced by substituents on the phenoxy ring. Below is a comparative analysis:
Key Observations :
- Electron-Donating vs. In contrast, bromo or nitro groups (e.g., 4-bromo or 2-methoxy-5-nitro) introduce electron-withdrawing effects, which may alter binding affinity .
Comparison with Piperidine and Piperazine Analogs
Replacing pyrrolidine with piperidine or piperazine alters ring size and basicity, impacting biological activity:
Implications : The target compound’s pyrrolidine core may limit Top1 inhibition compared to piperidine analogs but could offer advantages in metabolic stability or selectivity .
Stability and Degradation Pathways
Pyrrolidine derivatives exhibit varying stability depending on substituents:
- Thermal Stability: Compounds with hydroxyethyl groups (e.g., 1-(2-hydroxyethyl)pyrrolidine) show higher thermal stability in CO2 capture studies compared to primary amines . The 3-ethylphenoxy group in the target compound may confer intermediate stability.
- Oxidative Degradation: High oxygen concentrations (96% O₂) significantly degrade pyrrolidine derivatives, as seen in blends with 3-amino-1-propanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
